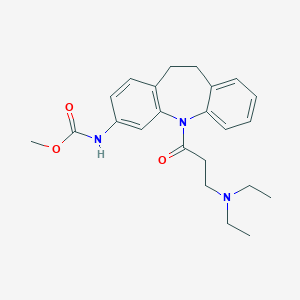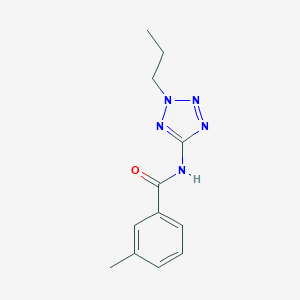![molecular formula C15H18N2O3 B186923 2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]- CAS No. 89229-80-1](/img/structure/B186923.png)
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino-] is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMNPAA and is a yellow crystalline powder. It is a nitro compound that has a phenylmethylamino group attached to the cyclohexenone ring. DMNPAA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of DMNPAA is not fully understood. However, it is believed that DMNPAA acts as an electron acceptor, which can lead to the formation of free radicals. Free radicals can cause oxidative damage to cells and tissues, which can lead to various diseases. DMNPAA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function.
生化和生理效应
DMNPAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMNPAA can inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. DMNPAA has also been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. In vivo studies have shown that DMNPAA can improve memory and learning in animal models. DMNPAA has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
DMNPAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. DMNPAA has been extensively studied, and its mechanism of action and physiological effects are well understood. DMNPAA can be used as a reagent in various organic chemistry reactions and as a fluorescent probe for the detection of proteins and nucleic acids. However, there are also some limitations to using DMNPAA in lab experiments. DMNPAA is a nitro compound, which can be explosive and hazardous. DMNPAA can also be toxic to cells and tissues at high concentrations.
未来方向
There are several future directions for the study of DMNPAA. One direction is to study the potential use of DMNPAA as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study the mechanism of action of DMNPAA in more detail to better understand its biochemical and physiological effects. Additionally, DMNPAA can be modified to create new compounds with potentially improved properties and applications. Finally, more research is needed to understand the potential toxic effects of DMNPAA on cells and tissues and to develop safety guidelines for its use in lab experiments.
合成方法
DMNPAA can be synthesized using various methods. One of the most commonly used methods is the reaction of 5,5-dimethyl-3-(phenylmethyl)-2-cyclohexen-1-one with nitric acid and sulfuric acid. The reaction yields DMNPAA as a yellow crystalline powder. Other methods include the reaction of 5,5-dimethyl-2-cyclohexen-1-one with phenylmethylamine and nitrosonium tetrafluoroborate, and the reaction of 5,5-dimethyl-2-cyclohexen-1-one with nitric acid and phenylmethylamine.
科学研究应用
DMNPAA has been extensively studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. DMNPAA has been used as a reagent in organic chemistry reactions, such as the synthesis of pyridine derivatives. In biochemistry, DMNPAA has been used to study the mechanism of action of enzymes and proteins. DMNPAA has also been studied for its potential use as a fluorescent probe for the detection of proteins and nucleic acids. In pharmacology, DMNPAA has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
属性
CAS 编号 |
89229-80-1 |
|---|---|
产品名称 |
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]- |
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
3-(benzylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18N2O3/c1-15(2)8-12(14(17(19)20)13(18)9-15)16-10-11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3 |
InChI 键 |
NMUNUXWEETXHMX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC2=CC=CC=C2)C |
规范 SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)

![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)







